molecular formula C21H24F3N3O3S B2693865 4-methyl-N-tosyl-N-(3-(trifluoromethyl)benzyl)piperazine-1-carboxamide CAS No. 899949-27-0

4-methyl-N-tosyl-N-(3-(trifluoromethyl)benzyl)piperazine-1-carboxamide

Cat. No.: B2693865
CAS No.: 899949-27-0
M. Wt: 455.5
InChI Key: QIBTYAPXTUKJNI-UHFFFAOYSA-N
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Description

4-methyl-N-tosyl-N-(3-(trifluoromethyl)benzyl)piperazine-1-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a piperazine ring, a tosyl group, and a trifluoromethyl benzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-tosyl-N-(3-(trifluoromethyl)benzyl)piperazine-1-carboxamide typically involves multiple steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Tosyl Group: Tosylation of the piperazine ring is achieved using tosyl chloride (p-toluenesulfonyl chloride) in the presence of a base such as pyridine or triethylamine.

    Attachment of the Trifluoromethyl Benzyl Group: The trifluoromethyl benzyl group is introduced via nucleophilic substitution reactions, often using benzyl halides or benzyl alcohols in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the piperazine ring.

    Reduction: Reduction reactions may target the carbonyl group in the carboxamide moiety.

    Substitution: The trifluoromethyl benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Oxidation can yield carboxylic acids or ketones.

    Reduction: Reduction can produce amines or alcohols.

    Substitution: Substitution reactions can introduce various functional groups onto the benzyl ring.

Scientific Research Applications

Chemistry

In chemistry, 4-methyl-N-tosyl-N-(3-(trifluoromethyl)benzyl)piperazine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a candidate for drug development, particularly in targeting neurological and psychiatric disorders.

Industry

In the industrial sector, this compound may be used in the development of advanced materials, including polymers and coatings, due to its stability and functional group versatility.

Mechanism of Action

The mechanism of action of 4-methyl-N-tosyl-N-(3-(trifluoromethyl)benzyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the piperazine ring can modulate the compound’s pharmacokinetic properties. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-tosyl-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide
  • 4-methyl-N-tosyl-N-(3-(difluoromethyl)benzyl)piperazine-1-carboxamide
  • 4-methyl-N-tosyl-N-(3-(trifluoromethyl)benzyl)piperidine-1-carboxamide

Uniqueness

Compared to similar compounds, 4-methyl-N-tosyl-N-(3-(trifluoromethyl)benzyl)piperazine-1-carboxamide is unique due to the presence of both the trifluoromethyl benzyl group and the piperazine ring. This combination can result in distinct chemical and biological properties, such as enhanced stability and specific binding interactions, making it a valuable compound for various applications.

Properties

IUPAC Name

4-methyl-N-(4-methylphenyl)sulfonyl-N-[[3-(trifluoromethyl)phenyl]methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F3N3O3S/c1-16-6-8-19(9-7-16)31(29,30)27(20(28)26-12-10-25(2)11-13-26)15-17-4-3-5-18(14-17)21(22,23)24/h3-9,14H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBTYAPXTUKJNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC(=CC=C2)C(F)(F)F)C(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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